1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine
Overview
Description
“1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine” is a chemical compound with the CAS Number: 867333-33-3 . It has a molecular weight of 332.26 . The IUPAC name for this compound is 1-{3-[(4-bromophenyl)sulfonyl]propyl}pyrrolidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18BrNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound “this compound” should be stored at a temperature of 28 C .Scientific Research Applications
Synthesis and Biological Activity
- A study by Malawska et al. (2002) reported the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including ones with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrating strong antiarrhythmic and antihypertensive activities. This research suggests that these effects are related to alpha-adrenolytic properties, hinting at potential medical applications (Malawska et al., 2002).
- Zareef, Iqbal, and Arfan (2008) described the novel synthesis of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones, showing antimicrobial activity. The minimum inhibitory concentration values of these compounds suggest their potential in combating microbial infections (Zareef, Iqbal, & Arfan, 2008).
Synthesis and Chemistry
- Singh et al. (2013) explored the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from l-proline, as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This highlights its role in synthesizing various γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).
- Research by Smolobochkin et al. (2017) demonstrated the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine, indicating a convenient method for producing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).
Potential Therapeutic Applications
- The study by Rezai et al. (2018) synthesized and tested novel bromophenols, including 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivatives, for their antioxidant and anticholinergic activities. These compounds showed promise in inhibiting cholinergic enzymes, which could have implications for treating neurological disorders (Rezai et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonylpropyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHVPZSAQXZRHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680681 | |
Record name | 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-33-3 | |
Record name | 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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